molecular formula C13H16ClNO5S B2572856 tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate CAS No. 1955540-74-5

tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

Cat. No.: B2572856
CAS No.: 1955540-74-5
M. Wt: 333.78
InChI Key: LHPRGZUITFAKOY-UHFFFAOYSA-N
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Description

tert-Butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate: is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step often involves the reaction of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via chlorosulfonation, where the benzoxazine intermediate is treated with chlorosulfonic acid under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.

    Oxidation and Reduction: The benzoxazine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thiols.

    Oxidation Products: Oxidized derivatives of the benzoxazine ring.

    Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of new drug candidates, particularly in the field of anti-inflammatory and antimicrobial agents.

Industry

In the industrial sector, this compound is utilized in the production of advanced polymers and materials. Benzoxazine-based polymers are known for their thermal stability, mechanical strength, and resistance to chemical degradation, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The chlorosulfonyl group is particularly reactive, allowing the compound to interact with a wide range of molecular targets. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-(chlorosulfonyl)-2,3,4,5-tetrahydro-1H-2-benzazepine-2-carboxylate
  • tert-Butyl 7-(chlorosulfonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is unique due to its specific benzoxazine ring structure, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring high-performance materials and specific chemical reactivity.

Properties

IUPAC Name

tert-butyl 7-chlorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-13(2,3)20-12(16)15-6-7-19-11-8-9(21(14,17)18)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPRGZUITFAKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955540-74-5
Record name tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate
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